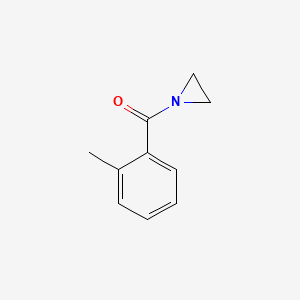

Aziridine, 1-(o-toluoyl)-

CAS No.: 2453-32-9

Cat. No.: VC20676496

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2453-32-9 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | aziridin-1-yl-(2-methylphenyl)methanone |

| Standard InChI | InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |

| Standard InChI Key | APAHMQGTXGGVQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Aziridine, 1-(o-toluoyl)- features a three-membered aziridine ring (CHN) fused to an o-toluoyl group (CHO). The aziridine ring’s inherent strain, with bond angles of approximately 60°, confers heightened reactivity compared to larger cyclic amines. The o-toluoyl substituent, comprising a methyl group adjacent to the carbonyl on the benzene ring, introduces steric and electronic effects that modulate the compound’s behavior in reactions .

Molecular Characteristics

-

Molecular Formula: CHNO

-

Molecular Weight: 173.21 g/mol

-

Structural Features:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Not reported (decomposes on heating) | |

| Solubility | Soluble in polar aprotic solvents | |

| Stability | Sensitive to moisture and acids |

The ortho-substitution pattern distinguishes this compound from para-substituted analogs like 2-methyl-1-(p-toluoyl)aziridine (PubChem CID 250280), which exhibit different steric profiles and reactivity .

Synthesis and Manufacturing Approaches

Radical-Mediated Synthesis

Recent advancements in aziridine functionalization have enabled the synthesis of 1-(o-toluoyl)-aziridine via radical pathways. Boultwood and Bull (2019) demonstrated that iodoaziridines, when treated with alkoxides (e.g., KOtBu), generate aziridinyl radicals capable of reacting with diselenides or other electrophiles . Although their work focused on selenoaziridines, the methodology is adaptable to acylaziridines by substituting diselenides with acylating agents. Key conditions include:

-

Reagents: KOtBu (single-electron transfer agent), iPrOH solvent.

-

Temperature: 60–70°C for 15 minutes to minimize decomposition .

Lithiation and Electrophilic Trapping

Aziridine rings act as directing groups in lithiation reactions. For example, treatment with LDA (lithium diisopropylamide) at −78°C deprotonates the α-position, enabling subsequent acylation with o-toluoyl chloride . This method offers precise control over regioselectivity, critical for accessing stereodefined products.

Reactivity and Functionalization

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic ring-opening, a property exploited in drug synthesis. For instance, in the production of tofacitinib (a JAK inhibitor), aziridine intermediates react with piperidinols to form C–N bonds . While 1-(o-toluoyl)-aziridine’s specific applications remain underexplored, analogous N-acylaziridines are known to yield β-amino ketones upon acid-catalyzed hydrolysis .

Stereochemical Outcomes

The o-toluoyl group’s steric bulk influences stereoselectivity. In radical reactions, bulky substituents favor trans-addition products due to torsional strain in the transition state, whereas anionic pathways (e.g., lithiation) preserve the cis-configuration of starting materials .

Industrial and Research Applications

Drug Discovery

Aziridine derivatives are intermediates in synthesizing immunosuppressants and antivirals. For example, Der Pharma Chemica (2018) highlighted aziridine’s role in constructing tofacitinib’s pyrrolopyrimidine core .

Materials Science

The compound’s rigidity and polarity make it a candidate for polymer cross-linking agents, though this application remains theoretical for 1-(o-toluoyl)-aziridine specifically .

Recent Advances and Future Directions

Iron-Catalyzed Aziridination

Jenkins et al. (2022) developed iron complexes for asymmetric aziridination, a method potentially applicable to synthesizing enantiopure 1-(o-toluoyl)-aziridine . Their D-symmetric tetra-NHC ligand achieved moderate enantioselectivity (up to 75% ee), suggesting room for optimization .

Computational Modeling

DFT studies on aziridinyl radicals (Boultwood and Bull, 2019) provide insights into transition-state geometries, aiding the design of stereocontrolled reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume